molecular formula C8H6Br2O2 B1438029 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole CAS No. 859968-65-3

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole

Cat. No.: B1438029
CAS No.: 859968-65-3
M. Wt: 293.94 g/mol
InChI Key: DDASRZHCCCVBJJ-UHFFFAOYSA-N
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Description

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two bromine atoms attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method is the bromination of 6-methyl-1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole depends on the specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-methyl-2H-1,3-benzodioxole
  • 4-chloro-6-(chloromethyl)-2H-1,3-benzodioxole
  • 4-fluoro-6-(fluoromethyl)-2H-1,3-benzodioxole

Uniqueness

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is unique due to the presence of two bromine atoms, which confer specific reactivity and properties. The bromine atoms can participate in various substitution and coupling reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-6-(bromomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDASRZHCCCVBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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